molecular formula C12H11N3O B13148033 1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone

1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone

Katalognummer: B13148033
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: ZJOGSKREYIFGQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone is a heterocyclic compound that features both pyridine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

    Substitution Reactions: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Formation of the Ethanone Group: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine or pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-fibrotic agent. It has shown activity against hepatic stellate cells, which are involved in liver fibrosis.

    Biological Research: The compound’s interactions with various enzymes and receptors are of interest for understanding its biological activity.

    Industrial Applications: It can be used as an intermediate in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrimidine rings makes it a versatile scaffold for further chemical modifications and potential therapeutic applications.

Eigenschaften

Molekularformel

C12H11N3O

Molekulargewicht

213.23 g/mol

IUPAC-Name

1-(4-methyl-2-pyridin-2-ylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C12H11N3O/c1-8-10(9(2)16)7-14-12(15-8)11-5-3-4-6-13-11/h3-7H,1-2H3

InChI-Schlüssel

ZJOGSKREYIFGQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1C(=O)C)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.